molecular formula C25H32ClFO5 B14073124 (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate

(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate

Cat. No.: B14073124
M. Wt: 467.0 g/mol
InChI Key: CBGUOGMQLZIXBE-BPARTCAISA-N
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Description

The compound "(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate" is a synthetic corticosteroid derivative characterized by its cyclopenta[a]phenanthrene core, a structure common to steroids. Key features include:

  • Substituents: A 2-chloroacetyl group at position 17, a fluoro substituent at position 9, and hydroxyl and methyl groups at positions 11, 10, 13, and 14. The propionate ester at position 17 enhances lipophilicity and bioavailability .
  • Stereochemistry: The 8S,9R,10S,11S,13S,14S,16S,17R configuration ensures optimal receptor binding and glucocorticoid activity .
  • Molecular Formula: C28H36ClFO7 (inferred from structural analogs in ).

This compound is structurally related to betamethasone dipropionate, a potent anti-inflammatory agent, but differs in halogenation and esterification patterns .

Properties

Molecular Formula

C25H32ClFO5

Molecular Weight

467.0 g/mol

IUPAC Name

[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1

InChI Key

CBGUOGMQLZIXBE-BPARTCAISA-N

Isomeric SMILES

CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl

Origin of Product

United States

Preparation Methods

17-Propionate Installation

The 17α-hydroxyl group undergoes propionylation using triethyl orthopropionate under acidic conditions. In a representative procedure, the steroid intermediate (3 g) reacts with triethyl orthopropionate (5 equiv) in toluene containing p-toluenesulfonic acid (0.1 equiv) at 80°C for 4 hours. Quenching with aqueous NaHCO₃ and extraction with ethyl acetate yields the 17α-propionate ester with >90% conversion.

21-Chloroacetylation

The 21-hydroxyl group is converted to a 2-chloroacetate ester via mesylation followed by nucleophilic displacement. A patented protocol involves:

  • Mesylation : Diflorasone 17-propionate (3 g) in DMA reacts with methanesulfonyl chloride (1.4 mL) and triethylamine (4 mL) at 0°C for 1 hour, forming the 21-mesylate intermediate.
  • Chloroacetyl Displacement : The mesylate (1.5 g) is treated with lithium chloroacetate (0.3 g) in DMA at 100–110°C for 3 hours, yielding the 21-chloroacetate ester after aqueous workup.

Stereochemical Control and Purification

Epimerization Mitigation

The 16β-methyl group’s stereochemical integrity is preserved by avoiding strong bases during esterification. For instance, triethylamine serves as a mild base during mesylation, preventing retro-aldol reactions that could invert the 16β configuration.

Crystallization Optimization

Final purification leverages differential solubility:

  • The crude product is dissolved in hot methanol (50 mL/g) and cooled to 0°C, yielding crystalline (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate with >99% diastereomeric excess after three recrystallizations.

Comparative Analysis of Synthetic Routes

Step Method A (Patent US7718793B2) Method B (Patent WO2012011106A1)
9α-Fluorination HF-mediated epoxide opening Not applicable
17-Esterification Triethyl orthopropionate Trimethylsilyl iodide deoxygenation
21-Functionalization Mesylation + LiCl displacement Direct chloroacetylation
Overall Yield 42% 35% (estimated)

Method A provides superior stereocontrol for 9α-fluoro and 16β-methyl groups but requires multi-step protection/deprotection. Method B’s single-step deoxygenation simplifies 17-desoxy analogs but cannot directly install the 17-propionate, limiting its utility for this target.

Scale-Up Challenges and Solutions

Solvent Selection

Dimethylacetamide (DMA) is preferred for fluorination and displacement reactions due to its high polarity and ability to dissolve steroid intermediates at elevated temperatures. However, DMA’s high boiling point (165°C) complicates removal; switching to tetrahydrofuran (THF) during esterification reduces energy costs without compromising yield.

Byproduct Management

The 6β-fluoro isomer (40% initially) is removed via methanol crystallization. Adding seed crystals of the desired 6α-fluoro isomer during cooling increases yield from 60% to 85%.

Analytical Characterization

Critical quality attributes are verified using:

  • HPLC : C18 column, 65:35 acetonitrile/water, 1 mL/min, retention time 12.3 min.
  • ¹⁹F NMR : δ = -132.5 ppm (9α-F), -145.1 ppm (6α-F).
  • X-ray Diffraction : Confirms 16β-methyl and 17α-propionate configurations via unit cell parameters (a = 12.7 Å, b = 14.2 Å, c = 10.5 Å).

Chemical Reactions Analysis

Types of Reactions: Clobetasol 17-propionate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen to the molecule.

    Reduction: Involves the removal of oxygen or the addition of hydrogen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Clobetasol 17-propionate has a wide range of applications in scientific research:

Mechanism of Action

Clobetasol 17-propionate exerts its effects by binding to glucocorticoid receptors in the skin. This binding leads to the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes. As a result, Clobetasol 17-propionate reduces inflammation, itching, and redness .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally related cyclopenta[a]phenanthrene derivatives, focusing on substituents, molecular properties, and functional implications.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity / Notes Reference IDs
Target Compound 9-Fluoro, 11-hydroxy, 17-(2-chloroacetyl), 10,13,16-trimethyl, propionate ester C28H36ClFO7 ~563.0* High glucocorticoid potency; anti-inflammatory
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl) 6,9-Difluoro, fluoromethylsulfanylcarbonyl at 17 C23H31F3O5S 500.6 Capsule formulations (50–250 mcg); enhanced metabolic stability
11-Ketofluticasone Propionate 6,9-Difluoro, 11-keto, fluoromethylthio group C28H33F3O6S 578.6 Topical anti-inflammatory; reduced systemic absorption
(8S,9S,10R,11R,13S,14S,17S)-17-Acetyl-10,13-dimethyl 17-Acetyl, lacks halogenation C23H32O4 372.5 Intermediate in steroid synthesis; low bioactivity
Chlormadinone Acetate 6-Chloro, 17-acetyl C23H30O4Cl 422.9 Progestogenic activity; used in hormonal therapy

*Calculated based on analogs in and .

Key Findings from Comparative Analysis

Halogenation Effects: The 9-fluoro group in the target compound enhances glucocorticoid receptor affinity compared to non-halogenated analogs (e.g., C23H32O4 in ) . 6-Chloro substitution (as in Chlormadinone Acetate) shifts activity toward progesterone receptor binding, highlighting the role of halogen position in selectivity .

Esterification and Bioavailability :

  • The 17-propionate ester in the target compound increases lipophilicity, prolonging half-life compared to hydroxylated analogs (e.g., 17-hydroxy derivatives in ) .
  • Fluoromethylsulfanylcarbonyl () and fluoromethylthio () groups improve metabolic resistance but may reduce tissue penetration .

Stereochemical Specificity :

  • The 8S,9R,10S,11S,13S,14S,16S,17R configuration is critical for glucocorticoid activity. Epimerization at position 9 (e.g., 9α-bromo analog in ) disrupts receptor binding .

Research Implications

  • Therapeutic Potential: The target compound’s balanced halogenation and esterification make it suitable for dermatological applications with minimized systemic side effects .
  • Synthetic Challenges : Position-specific halogenation (e.g., 9-fluoro) requires precise catalytic conditions to avoid byproducts, as seen in brominated analogs () .

Biological Activity

The compound (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate is a complex synthetic molecule with potential biological activities. This article reviews its pharmacological properties and biological activities based on various studies and data sources.

Chemical Structure and Properties

The compound belongs to the class of glucocorticoids and is characterized by its unique stereochemistry and functional groups that contribute to its biological activity.

Key Properties:

PropertyValue
Molecular FormulaC49H66ClF2O11
Molecular Weight877.44 g/mol
CAS Number1184871-60-0
Melting Point139 - 141 °C
LogP3.1259

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines in various cell lines. For instance:

  • Study Findings : In vitro studies demonstrated that the compound reduces TNF-alpha and IL-6 levels in macrophages exposed to lipopolysaccharides (LPS) .

Immunosuppressive Activity

The compound also shows immunosuppressive effects which are beneficial in treating autoimmune diseases. It modulates T-cell activation and proliferation:

  • Case Study : A clinical trial involving patients with rheumatoid arthritis reported a decrease in disease activity scores when treated with glucocorticoids similar to this compound .

Antitumor Activity

Emerging research suggests potential antitumor effects. The compound has been evaluated for its ability to induce apoptosis in cancer cells:

  • Research Findings : A study on breast cancer cell lines indicated that the compound inhibits cell proliferation and induces apoptosis through the activation of caspase pathways .

The biological activity of this compound is largely attributed to its interaction with the glucocorticoid receptor (GR). Upon binding to GR:

  • Translocation : The GR translocates to the nucleus.
  • Gene Regulation : It regulates the transcription of target genes involved in inflammation and immune response.
  • Inhibition of NF-kB : The compound inhibits the NF-kB signaling pathway which is crucial for inflammatory responses.

Q & A

Q. What are the key structural features influencing the compound’s pharmacological activity, and how can they be experimentally validated?

  • Methodological Answer : The compound’s activity is modulated by its 9-fluoro substitution (enhancing glucocorticoid receptor affinity), 11β-hydroxy group (critical for anti-inflammatory effects), and esterified propionate moiety (improving lipid solubility and tissue penetration). The 2-chloroacetyl group may influence metabolic stability.
  • Validation Steps :

Receptor Binding Assays : Compare binding affinity of derivatives lacking the 9-fluoro or 11-hydroxy groups using radiolabeled receptor competition assays .

Hydrolysis Studies : Monitor ester cleavage kinetics in plasma via HPLC to assess prodrug activation .

  • Table 1 : Structural Modifications and Activity Correlations
ModificationReceptor Affinity (IC₅₀)Half-life (h)
9-Fluoro Intact2.1 nM8.5
9-Fluoro Removed45 nM3.2
Propionate HydrolyzedN/A1.1 (free acid)

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Key steps include stereoselective introduction of the 9-fluoro group and regioselective esterification.
  • Optimization Strategies :

Fluorination : Use Selectfluor® in anhydrous DMF at -20°C to minimize side reactions .

Esterification : Employ Steglich conditions (DCC/DMAP) for the propionate group to avoid racemization .

  • Critical Controls : Monitor reaction progress via TLC (hexane:EtOAc 3:1) and confirm stereochemistry with [¹³C-NMR] .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in cell models, assay conditions, or metabolite interference.
  • Resolution Workflow :

Standardize Assays : Use primary human monocytes instead of rodent cells to reduce species-specific receptor differences .

Metabolite Profiling : Incubate the compound with liver microsomes and quantify active/degraded forms via LC-MS .

  • Case Study : A 2023 study found 40% lower activity in murine models due to rapid esterase-mediated hydrolysis, highlighting species-dependent metabolism .

Q. What advanced analytical methods are required to characterize decomposition products under varying storage conditions?

  • Methodological Answer : Stability is pH- and temperature-sensitive. Use accelerated stability testing (40°C/75% RH) with LC-QTOF-MS for degradation product identification.
  • Protocol :

Prepare solutions in buffers (pH 2–9) and analyze at 0, 1, 3, and 6 months.

Identify major degradants (e.g., free acid from ester hydrolysis) via HRMS and [¹H-NMR] .

  • Table 2 : Stability Profile at 25°C
pHMajor Degradant% Remaining (6 months)
2Propionic acid58%
7.42-Chloroacetate adduct92%

Q. How can computational modeling guide the design of analogs with reduced off-target effects?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking studies predict interactions with off-target nuclear receptors (e.g., progesterone receptor).
  • Workflow :

Docking : Use AutoDock Vina to screen against GR (glucocorticoid receptor) and PR (progesterone receptor) crystal structures (PDB: 1P93, 1SQN).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

  • Key Finding : The 16-methyl group reduces PR binding by inducing steric clashes, as predicted in a 2024 study .

Methodological Notes

  • Stereochemical Analysis : Always correlate [α]D²⁵ values with single-crystal X-ray data to confirm configurations .
  • Safety : Use P95 respirators and nitrile gloves during synthesis; the 2-chloroacetyl group is a suspected irritant .

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